An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromopropanoate-d4
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromopropanoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 2-bromopropanoate-d4, a deuterated isotopologue of methyl 2-bromopropanoate (B1255678). Given the absence of a direct, documented synthesis for this specific deuterated compound in the searched literature, this guide outlines a robust, multi-step synthesis starting from commercially available deuterated precursors. The guide also details the expected characterization of the final product using modern analytical techniques.
Synthetic Strategy
The proposed synthesis of Methyl 2-bromopropanoate-d4 commences with L-Alanine-d4 as the starting material. This choice is strategic due to the commercial availability of L-Alanine-d4, which incorporates deuterium (B1214612) at the C2 and C3 positions. The synthesis involves two key transformations: the diazotization of the amino group of L-Alanine-d4 to introduce a bromine atom, followed by the esterification of the resulting carboxylic acid to yield the final methyl ester.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for Methyl 2-bromopropanoate-d4.
Experimental Protocols
The following protocols are adapted from established procedures for the non-deuterated analogs and are expected to be effective for the synthesis of Methyl 2-bromopropanoate-d4.
Synthesis of 2-Bromopropanoic acid-d4 from L-Alanine-d4
This procedure is adapted from the diazotization of L-alanine.[1][2]
Materials:
-
L-Alanine-d4
-
Sodium bromide (NaBr)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO2)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermocouple, dissolve L-Alanine-d4 and sodium bromide in deionized water.
-
Add 48% hydrobromic acid to the solution. An exotherm may be observed.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution to the cooled reaction mixture over a period of 1 hour, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Extract the aqueous solution with dichloromethane (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the dichloromethane under reduced pressure to yield crude 2-Bromopropanoic acid-d4 as an oil.
Synthesis of Methyl 2-bromopropanoate-d4
This procedure is a standard Fischer esterification.
Materials:
-
2-Bromopropanoic acid-d4
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 2-Bromopropanoic acid-d4 in an excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude Methyl 2-bromopropanoate-d4.
-
Purify the crude product by distillation under reduced pressure.
Characterization Data
The following table summarizes the expected and known characterization data for Methyl 2-bromopropanoate and its deuterated analog.
| Property | Methyl 2-bromopropanoate | Methyl 2-bromopropanoate-d4 (Expected) |
| Molecular Formula | C4H7BrO2 | C4H3D4BrO2 |
| Molecular Weight | 167.00 g/mol [3][4] | 171.02 g/mol |
| Appearance | Clear, light yellow liquid[3] | Clear, colorless to light yellow liquid |
| Boiling Point | 154-156 °C at 760 mmHg; 51 °C at 19 mmHg[4] | Expected to be similar to the non-deuterated analog. |
| Density | 1.497 g/mL at 25 °C[4] | Expected to be slightly higher than the non-deuterated analog. |
| ¹H NMR (CDCl₃) | δ 4.40 (q, 1H, J=6.9 Hz, -CHBr), δ 3.79 (s, 3H, -OCH₃), δ 1.83 (d, 3H, J=6.9 Hz, -CH₃)[5] | δ 3.79 (s, 3H, -OCH₃). The signals at δ 4.40 and δ 1.83 will be absent or significantly reduced in intensity. |
| ¹³C NMR (CDCl₃) | δ 170.1 (C=O), δ 53.0 (-OCH₃), δ 40.2 (-CHBr), δ 21.5 (-CH₃) | δ 170.1 (C=O), δ 53.0 (-OCH₃). The signals for the deuterated carbons (-CDBr and -CD₃) will be observed as multiplets due to C-D coupling and will have significantly lower intensity in a standard ¹³C NMR spectrum. |
| ²H NMR (CHCl₃) | Not applicable. | Expected to show two signals corresponding to the -CDBr and -CD₃ groups. |
| Mass Spec. (EI) | m/z 168/166 (M+), 109/107, 88, 59. The M+ peaks will show the characteristic 1:1 isotopic pattern for bromine.[6] | m/z 172/170 (M+). The fragment ions will be shifted by +4 Da compared to the non-deuterated analog. The characteristic 1:1 bromine isotopic pattern will be present for all bromine-containing fragments. |
| Infrared (IR) | Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1200-1100 cm⁻¹, C-Br stretch around 650-550 cm⁻¹. | Similar to the non-deuterated analog, with potential shifts in C-D stretching and bending frequencies compared to C-H vibrations. |
Signaling Pathways and Experimental Workflows
The synthesis of Methyl 2-bromopropanoate-d4 does not involve biological signaling pathways. The experimental workflow is a linear synthetic sequence.
Detailed Synthetic Pathway
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Methyl 2-bromopropionate | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-bromopropionate 98 5445-17-0 [sigmaaldrich.com]
- 5. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 6. HIGHLY DEUTERATED L-ALANINE AND L-ALANINE PEPTIDES. A: SYNTHESIS OF L-ALANINE-DEUTERIUM-4 AND RELATED COMPOUNDS. B: SOLID PHASE SYNTHESIS OF DEUTERATED L-ALANINE PEPTIDES - ProQuest [proquest.com]
